- Single electron transfer initiated thermal reactions of arylmethyl halides. Part 14. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solventsJournal of the Chemical Society, 1989, (1989), 1513-20,
Cas no 119-61-9 (Benzophenone)
The stable form (the other two unstable forms) is white and shiny prismatic crystals. It looks like rose fragrance. It tastes sweet. 1g is soluble in 7.5ml ethanol \6ml ether, soluble in chloroform, and insoluble in water. The relative density (D504) is 1.0869. the melting point is 48.5 ℃. The boiling point is 305.4 ℃. The refractive index (n45.2d) is 1.5975. the flash point is 138 ℃. It is irritant.
Benzophenone structure
Benzophenone Properties
Names and Identifiers
-
- Benzophenone
- Diphenyl ketone
- Diphenylmethanone
- melting point standard benzophenone
- dipheneyl ketone
- alpha-Oxodiphenylmethane
- alpha-Oxoditane
- Benzoylbenzene
- Oxodiphenylmethane
- Oxoditane
- phenyl ketone
- Benzophenones
- Photoinitiator-BP
- Benzophenone Solution
- Mettler-Toledo Calibration substance ME 18870, Benzophenone
- α-OxodiphenylMethane
- NSC 8077
- BPN
- UV500
- BLS 531
- YF-PI BP
- FEMA 2134
- IHT-PI BP
- LB MILLER
- HRcure-BP
- Darocur BP
- OMNIRAD BP
- Methanone, diphenyl-
- Ketone, diphenyl
- Benzene, benzoyl-
- Diphenylketone
- diphenyl-methanone
- Caswell No. 081G
- Kayacure bp
- Diphenyl-methanon
- 1dzp
- .alpha.-Oxoditane
- FEMA No. 2134
- Adjutan 6016
- WLN: RVR
- .alpha.-Oxodiphenylmethane
- EPA Pesticide Chemical Code 000315
- BENZOPHENONE (8CI)
- Diphenhydramine Hydrochloride Imp. E
- +Expand
-
- MFCD00003076
- RWCCWEUUXYIKHB-UHFFFAOYSA-N
- 1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
- O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- 1238185
Computed Properties
- 182.07300
- 0
- 1
- 2
- 182.073165
- 14
- 165
- 0
- 0
- 0
- 0
- 0
- 1
- 3.4
- nothing
- 0
- 17.1
Experimental Properties
- 2.91760
- 17.07000
- 1098
- 1.5893
- Insoluble (<0.1 g/100 ml at 25 º C)
- 305 °C(lit.)
- 47-51 °C (lit.)
- 1 mmHg ( 108 °C)
- Fahrenheit: 280.4 ° f
Celsius: 138 ° c - 2134
- ethanol: soluble100mg/mL, clear, colorless (80% ethanol)
- Powder
- Stable. Incompatible with strong oxidizing agents, strong reducing agents. Combustible.
- 1g of product is dissolved in 7.5ml ethanol, 6ml ether, chloroform, but not water.
- Sensitive to light
- 1.11
Benzophenone Security Information
- GHS07
- DI9950000
- 2
- 9
- S26-S61-S37/39-S29-S60-S36-S62-S36/37-S33-S16-S9
- III
- III
- R36/37/38; R50/53
- 9
- Xi
- UN 3077 9/PG 3
- H315,H319,H335
- P261,P305+P351+P338
- warning
- room temp
- III
- 40-50/53
- Warning
- Yes
- 9
- 10
Benzophenone Customs Data
- 2914399090
-
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Benzophenone Price
Benzophenone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Oxygen Solvents: tert-Butylbenzene
1.2 Reagents: Sodium ethoxide
1.2 Reagents: Sodium ethoxide
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Benzene ; 600 °C
Reference
- Thermal rearrangement of phenyl-substituted ketene ethylene acetalsHeterocycles, 2003, 60(7), 1673-1680,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole PrenyltransferasesChemCatChem, 2023, 15(19),,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Bromobenzene , Cesium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: o-Xylene ; 16 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-catalyzed Carbon-Carbon Single Bond Activation of Triarylmethanols
Journal of Organic Chemistry,
2013,
78(4),
1665-1669
,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: 3-Pyridinol, 4-(aminomethyl)-6-methyl-5-[2-[(methylamino)methyl]-1-naphthalenyl]… Solvents: Methanol , Water ; 20 h, rt
Reference
Enzyme-inspired axially chiral pyridoxamines armed with a cooperative lateral amine chain for enantioselective biomimetic transamination
Journal of the American Chemical Society,
2016,
138(34),
10730-10733
,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: 2193094-49-2 Solvents: Ethanol , Water ; 24 h, 25 °C
Reference
Enantioselective biomimetic transamination of α-keto acids catalyzed by H4-naphthalene-derived axially chiral biaryl pyridoxamines
Tetrahedron Letters,
2018,
59(11),
1028-1033
,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: 5-[[(2S)-2-[Bis([1,1′:3′,1′′-terphenyl]-5′-yl)[(triethylsilyl)oxy]methyl]-1-pyrr… Solvents: Tetrahydrofuran , Water ; 3 d, rt
Reference
Chiral Pyridoxal-Catalyzed Asymmetric Biomimetic Transamination of α-Keto Acids
Organic Letters,
2015,
17(23),
5784-5787
,
Benzophenone Raw materials
- 1H-Pyrrolo[2,3-c]pyridine-3-propanoic acid, α-[(diphenylmethylene)amino]-, ethyl ester
- 2,2-Diphenylglycine
-
- (chlorodiphenylmethyl)benzene
- 1,3-Dioxolane, 2-(diphenylmethylene)-
Benzophenone Preparation Products
- Benzeneacetic acid, α-phenyl-, ethenyl ester (101109-90-4)
- Benzophenone (119-61-9)
- ethyl 2-amino-3-{1H-pyrrolo2,3-cpyridin-3-yl}propanoate (2103741-86-0)
- Triphenyl methanol (76-84-6)
- H-Octyl-Gly-OH (84277-81-6)
- 2,5-Difluorobenzophenone (85068-36-6)
- Fluorene (86-73-7)
- α,α-Diphenyl-γ-butyrolactone (956-89-8)
- (Ethoxydiphenylmethyl)benzene (968-39-8)
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Benzophenone Related Literature
-
Zongliang Xie,Tongtong Su,Eethamukkala Ubba,Huangjun Deng,Zhu Mao,Tao Yu,Ting Zheng,Yi Zhang,Siwei Liu,Zhenguo Chi J. Mater. Chem. C 2019 7 3300
-
Khemchand Surana,Bharatkumar Chaudhary,Monika Diwaker,Satyasheel Sharma Med. Chem. Commun. 2018 9 1803
-
3. “Host–guest” binding of a luminescent dinuclear Au(i) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneabilityNataliya A. Shamsutdinova,Igor D. Strelnik,Elvira I. Musina,Tatyana P. Gerasimova,Sergey A. Katsyuba,Vasily M. Babaev,Dmitry B. Krivolapov,Igor A. Litvinov,Asiya R. Mustafina,Andrey A. Karasik,Oleg G. Sinyashin New J. Chem. 2016 40 9853
-
Miguel Galajov,Carlos García,Manuel Gómez Dalton Trans. 2011 40 413
-
5. “Host–guest” binding of a luminescent dinuclear Au(i) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneabilityNataliya A. Shamsutdinova,Igor D. Strelnik,Elvira I. Musina,Tatyana P. Gerasimova,Sergey A. Katsyuba,Vasily M. Babaev,Dmitry B. Krivolapov,Igor A. Litvinov,Asiya R. Mustafina,Andrey A. Karasik,Oleg G. Sinyashin New J. Chem. 2016 40 9853
-
6. Autonomous capillary microfluidic devices with constant flow rate and temperature-controlled valvingLanhui Li,Eiko Y. Westerbeek,Jeroen C. Vollenbroek,Sissi de Beer,Lingling Shui,Mathieu Odijk,Jan C. T. Eijkel Soft Matter 2021 17 7781
-
7. Molecular polarisability. The conformations of diphenyl ketone, dimesityl ketone, and mesityl phenyl ketone as solutesP. H. Gore,J. A. Hoskins,R. J. W. Le Fèvre,L. Radom,G. L. D. Ritchie J. Chem. Soc. B 1967 741
-
Tong Wu,Hui Zheng,Jianfeng Chen,Yuanfei Wang,Binbin Sun,Yosry Morsi,Hany El-Hamshary,Salem S. Al-Deyab,Chang Chen,Xiumei Mo J. Mater. Chem. B 2017 5 139
-
9. Mechanistic insights into B–H bond activation with the high-valent oxo-molybdenum complex MoO2Cl2Liangfang Huang,Haiyan Wei New J. Chem. 2014 38 5421
-
Gloria Spighi,Marc-André Gaveau,Jean-Michel Mestdagh,Lionel Poisson,Beno?t Soep Phys. Chem. Chem. Phys. 2014 16 9610
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